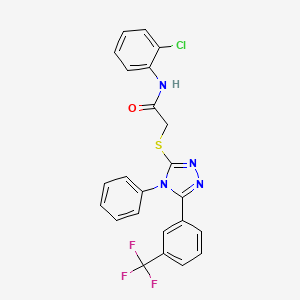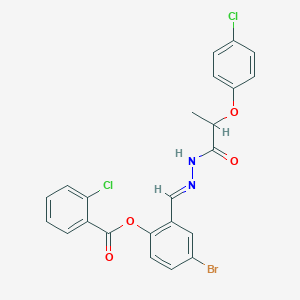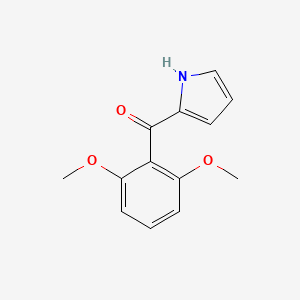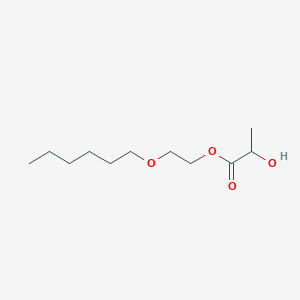![molecular formula C15H13ClO6 B15082840 Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)
Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, hydroxy, and methoxy, contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- typically involves multi-step organic reactionsThe chloro, hydroxy, and methoxy groups are then introduced via selective functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, leading to the formation of a dechlorinated product.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the methoxy group may result in the formation of a new ether compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential biological activity.
Medicine
In medicine, Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is investigated for its potential therapeutic effects. Preliminary studies indicate that it may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique spirocyclic structure may impart desirable properties to polymers and other materials, leading to applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- involves its interaction with specific molecular targets. The chloro and hydroxy groups may form hydrogen bonds or covalent interactions with target proteins, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[benzofuran-2(3H),1’-2cyclohexene]-7-chloro-4,6-dimethoxy-6’-methyl-2’-(methylthio)-3,4’-dione
- 7-chloro-6-hydroxy-4-methoxy-2’-methyl-3H-spiro[benzofuran-2,1’-cyclohexane]-3,4’,6’-trione
Uniqueness
Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H13ClO6 |
|---|---|
Molekulargewicht |
324.71 g/mol |
IUPAC-Name |
7-chloro-6-hydroxy-4-methoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione |
InChI |
InChI=1S/C15H13ClO6/c1-6-3-7(17)4-10(19)15(6)14(20)11-9(21-2)5-8(18)12(16)13(11)22-15/h5-6,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
SXCNFUDOBRUGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CC(=O)C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15082769.png)


![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15082809.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15082816.png)
![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-bromobenzohydrazide](/img/structure/B15082824.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
![(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082839.png)


